2-Chloro-8-nitroquinoline
Overview
Description
2-Chloro-8-nitroquinoline, also known as 2-chloro-1-nitrobenzene, is an aromatic organic compound that is used in the synthesis of various organic compounds and in scientific research. It is a colorless liquid with a sweet, pungent odor and is highly flammable. 2-Chloro-8-nitroquinoline has a wide range of applications in the chemical industry, such as in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the production of rubber and plastics. In addition, 2-Chloro-8-nitroquinoline has been used as an intermediate in the synthesis of various other organic compounds.
Scientific Research Applications
Quinoline is a nitrogen-based heterocyclic aromatic compound with the chemical formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
One of the synthesized derivatives of quinoline, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime, showed potent antimalarial activity compared with chloroquine as standard .
Quinoline and its derivatives, including “2-Chloro-8-nitroquinoline”, have a wide range of applications in medicinal and industrial chemistry . Here are some additional applications of quinoline derivatives:
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Anticancer Activity : Quinoline derivatives have shown potential in anticancer activity . They can interact with DNA and RNA of cancer cells, inhibiting their replication and growth .
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Antioxidant Activity : Quinoline compounds can act as antioxidants, neutralizing harmful free radicals in the body . This can help prevent various diseases related to oxidative stress .
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Anti-inflammatory Activity : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body .
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Antimalarial Activity : Quinoline-based drugs have been used in the treatment of malaria . For example, a synthesized derivative of quinoline showed potent antimalarial activity compared with chloroquine .
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Antimicrobial Activity : Quinoline derivatives can inhibit the growth of various bacteria and fungi . This makes them useful in the development of new antimicrobial drugs .
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Antituberculosis Activity : Some quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Quinoline and its derivatives, including “2-Chloro-8-nitroquinoline”, have a wide range of applications in medicinal and industrial chemistry . Here are some additional applications of quinoline derivatives:
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Anticancer Activity : Quinoline derivatives have shown potential in anticancer activity . They can interact with DNA and RNA of cancer cells, inhibiting their replication and growth .
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Antioxidant Activity : Quinoline compounds can act as antioxidants, neutralizing harmful free radicals in the body . This can help prevent various diseases related to oxidative stress .
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Anti-inflammatory Activity : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body .
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Antimalarial Activity : Quinoline-based drugs have been used in the treatment of malaria . For example, a synthesized derivative of quinoline showed potent antimalarial activity compared with chloroquine .
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Antimicrobial Activity : Quinoline derivatives can inhibit the growth of various bacteria and fungi . This makes them useful in the development of new antimicrobial drugs .
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Antituberculosis Activity : Some quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
properties
IUPAC Name |
2-chloro-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJHLZFALCBCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312862 | |
Record name | 2-chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-nitroquinoline | |
CAS RN |
4225-86-9 | |
Record name | 2-Chloro-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4225-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 263744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4225-86-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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